N-(2,4-Difluorophenyl)maleamic acid
Description
Overview of Maleamic Acids in Organic Chemistry Research
Maleamic acids, also known as maleic acid monoamides, are a class of organic compounds characterized by the presence of both a carboxylic acid and an amide functional group, linked by a cis-alkene backbone. wikipedia.orgontosight.ai They are typically synthesized through the reaction of maleic anhydride (B1165640) with a primary or secondary amine. wikipedia.orgwikipedia.org This reaction is generally facile and proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
A key feature of maleamic acids is their existence in equilibrium with their starting materials, the amine and maleic anhydride. This reversible nature makes them interesting subjects for studies in dynamic covalent chemistry. Furthermore, maleamic acids are crucial intermediates in the synthesis of maleimides, a class of compounds with significant applications in polymer chemistry, materials science, and bioconjugation. The cyclodehydration of a maleamic acid, often facilitated by a dehydrating agent such as acetic anhydride, yields the corresponding maleimide (B117702).
The Role of Fluorine Substitution in Aromatic Compounds for Chemical Research
The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the reactivity of the aromatic ring and other functional groups within the molecule.
In the context of chemical research, fluorine substitution is a widely used strategy to modulate the properties of molecules. For instance, the high polarity of the carbon-fluorine bond can influence intermolecular interactions, crystal packing, and solubility. From a reactivity standpoint, the electron-withdrawing nature of fluorine can stabilize anionic intermediates, which is particularly relevant in nucleophilic aromatic substitution reactions. The strategic placement of fluorine atoms can also block metabolic pathways in drug candidates, thereby enhancing their bioavailability and in vivo stability.
Rationale and Scope of Academic Investigations on N-(2,4-Difluorophenyl)maleamic Acid
Academic investigations into this compound are primarily driven by its potential as a precursor to N-(2,4-Difluorophenyl)maleimide. sigmaaldrich.com Maleimides are known for their reactivity as Michael acceptors and their participation in Diels-Alder reactions, making them valuable building blocks in organic synthesis. The resulting difluorinated maleimide could be of interest for the development of novel polymers with specific thermal or electronic properties, or as a component in the synthesis of biologically active molecules.
The study of this compound itself can also provide valuable data on the influence of the difluorophenyl group on the properties and reactivity of the maleamic acid moiety. Researchers may investigate its crystal structure to understand the solid-state conformation and intermolecular interactions, such as hydrogen bonding. nih.gov Spectroscopic analysis can provide insights into the electronic environment of the molecule. Furthermore, studying the kinetics and thermodynamics of its formation and cyclization to the corresponding maleimide can contribute to a broader understanding of these fundamental organic reactions.
Historical Context and Evolution of Maleamic Acid Chemistry Research
The chemistry of maleamic acids is intrinsically linked to the history of its parent compound, maleic acid, and its anhydride. Maleic anhydride was first prepared in the 19th century, and its rich reactivity was soon recognized. wikipedia.org The reaction of maleic anhydride with amines to form maleamic acids has been known for over a century and represents a classic example of nucleophilic acyl substitution. wikipedia.org
Early research in the 20th century focused on the synthesis and characterization of various N-substituted maleamic acids and their conversion to the corresponding maleimides. A notable publication by Mehta et al. in 1960 described the synthesis of a range of maleamic and citraconamic acids, esters, and imides, contributing significantly to the foundational knowledge in this area. wikipedia.org Over the years, the scope of maleamic acid research has expanded. The development of new analytical techniques has allowed for more detailed studies of their structural and electronic properties. More recently, the reversible nature of the maleamic acid linkage has been explored in the context of dynamic combinatorial chemistry and self-healing materials. The continuous interest in novel materials and pharmaceuticals ensures that the chemistry of maleamic acids and their derivatives remains an active area of investigation.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6954-64-9 | chemsrc.com |
| Molecular Formula | C₁₀H₇F₂NO₃ | uni.lu |
| Molecular Weight | 227.16 g/mol | chemsrc.com |
| Melting Point | 195 °C | chemsrc.com |
Precursors for the Synthesis of this compound
| Precursor | CAS Number | Source |
| Maleic anhydride | 108-31-6 | chemsrc.com |
| 2,4-Difluoroaniline (B146603) | 367-25-9 | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
6954-64-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3 |
InChI Key |
UTJDSLDBTMBTJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Behavior and pH-Dependent Kinetics
The stability of the amide bond in N-(2,4-Difluorophenyl)maleamic acid is highly dependent on the pH of the surrounding medium. Its hydrolytic degradation is a key characteristic, influenced by both the inherent structure of the maleamic acid backbone and the nature of its substituents.
The hydrolysis of maleamic acid derivatives is markedly sensitive to pH, a feature that has been widely explored for creating acid-sensitive linkers in drug delivery systems. rsc.orgnih.gov The rate of hydrolysis is significantly influenced by the number, structure, and position of substituents on the cis-double bond of the maleamic acid core. rsc.orgnih.gov
Studies on various maleamic acid amides reveal that their degradation kinetics are highly dependent on the substituents on the double bond. nih.gov For instance, research comparing maleic, citraconic, and other substituted maleamic acid amides showed distinct degradability profiles at weakly acidic pH. nih.gov While specific kinetic data for this compound is not detailed in the reviewed literature, the electron-withdrawing nature of the 2,4-difluorophenyl group is expected to influence the electron density of the amide bond and the acidity of the adjacent carboxylic acid, thereby modulating its hydrolysis rate compared to alkyl-substituted analogues. The general principle is that the intramolecular carboxyl group catalyzes the amide hydrolysis, and its effectiveness is tuned by the electronic and steric nature of the substituents. rsc.orgnih.gov
Table 1: Factors Influencing Hydrolysis of Maleamic Acid Derivatives
| Factor | Influence on Hydrolysis | Reference |
|---|---|---|
| pH | Hydrolysis is generally faster at acidic pH due to intramolecular catalysis by the protonated carboxylic acid. | rsc.org, nih.gov, nih.gov |
| Substituents | The electronic and steric properties of substituents on the double bond significantly alter hydrolysis rates and pathways. | rsc.org, nih.gov |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis, consistent with typical reaction kinetics. | rsc.org |
| Isomerization | Hydrolysis can be accompanied by isomerization, which may affect the overall degradation profile. | rsc.org, nih.gov |
A significant phenomenon observed during the hydrolysis of certain maleamic acids is the isomerization of the molecule. rsc.orgnih.gov This can occur in two primary ways: isomerization of substituents on the double bond and cis-trans isomerization of the carbon-carbon double bond itself.
For mono-substituted maleamic acids, such as citraconamic acids, hydrolysis is accompanied by isomerization between the α and β isomers. rsc.orgnih.gov This complicates the kinetic profile as it introduces an additional equilibrium process running concurrently with hydrolysis.
Furthermore, the maleic acid backbone itself can undergo cis-trans isomerization to the more thermodynamically stable fumaric acid (trans) form. researchgate.net This conversion is a well-known process for maleic acid, often accelerated by heat or catalysts. youtube.comgoogle.comnih.gov It is plausible that under conditions conducive to hydrolysis, this compound could also isomerize to its corresponding fumaramide (B1208544) derivative. This isomerization from a cis to a trans configuration would significantly impact its chemical and biological properties, as the geometry of the molecule is fundamentally altered. The lower pH favorable for hydrolysis could also promote this isomerization. researchgate.net
Other Characteristic Reactions of this compound
Beyond its response to acids/bases and hydrolysis, the structure of this compound allows for other chemical transformations, notably at the double bond and the amide linkage.
Specific studies on the oxidation of this compound are not prominent in the surveyed literature. However, the presence of a carbon-carbon double bond in the maleamic acid structure suggests susceptibility to oxidative cleavage. researchgate.net In related compounds, the double bond of maleic acid can be cleaved by radical species. researchgate.net Therefore, strong oxidizing agents could potentially break this bond in this compound, leading to smaller, oxygenated fragments. The difluorophenyl ring is generally stable to oxidation, but under harsh conditions, oxidative degradation could occur. The specific pathways and products would depend on the oxidant used and the reaction conditions.
The amide bond is notoriously stable due to resonance, making its cleavage challenging. nih.gov However, various strategies for amide bond activation could be applied to this compound. These methods generally involve destabilizing the resonance of the amide bond to make the carbonyl carbon more susceptible to nucleophilic attack. nih.gov
Lewis Acid Catalysis : Metal ions, acting as Lewis acids, can activate the amide bond. For example, palladium (Pd(II)) complexes have been used to cleave peptide bonds, often by coordinating to a nearby functional group (like the sulfur in methionine) and the amide's carbonyl oxygen. nih.gov For this compound, a metal complex could potentially coordinate to the carboxyl group and the amide oxygen, facilitating hydrolysis or other nucleophilic attacks. nih.gov
Intramolecular Catalysis : As discussed in the hydrolysis section, the molecule's own carboxylic acid group acts as an intramolecular catalyst. rsc.orgnih.gov This "amide bond activation" is pH-dependent and is a key feature of maleamic acid chemistry.
Thermal Activation : In related systems, such as poly(styrene-co-maleamic acid) networks, the amide bond can be thermally dissociated into its amine and anhydride (B1165640) precursors. rsc.org This demonstrates that heat can be a stimulus for activating and breaking the amide bond in maleamic acid structures. rsc.org
These activation strategies are fundamental to manipulating and degrading the otherwise stable amide linkage within this compound.
Structural Elucidation and Solid State Chemistry
Spectroscopic Characterization of N-(2,4-Difluorophenyl)maleamic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
In ¹H NMR, distinct signals would be anticipated for the vinyl protons of the maleamic acid backbone, the amide proton (N-H), the carboxylic acid proton (O-H), and the protons on the difluorophenyl ring. The coupling patterns and integration of these signals would verify the cis-configuration of the double bond and the substitution pattern of the aromatic ring. Similarly, ¹³C NMR would show characteristic resonances for the two carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the carbons of the difluorophenyl ring, with the carbon atoms directly bonded to fluorine exhibiting splitting due to C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 170 |
| Amide (CONH) | 9.0 - 10.5 | 163 - 168 |
| Aromatic CH | 7.0 - 8.5 | 105 - 160 (with C-F splitting) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.
Key vibrational frequencies include a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The N-H stretching vibration of the secondary amide usually appears as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative; the carboxylic acid carbonyl and the amide I band (primarily C=O stretch) would result in strong absorptions between 1730 cm⁻¹ and 1650 cm⁻¹. Additionally, the C=C stretching of the alkene and aromatic ring, and the C-F stretching vibrations would appear in the fingerprint region of the spectrum. The presence of a strong intramolecular hydrogen bond can influence the position and shape of the O-H, N-H, and C=O stretching bands. chemicalbook.comchemicalbook.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound Data based on typical ranges for the specified functional groups.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Amide | N-H Stretch | ~3300 (sharp) |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 |
| Alkene | C=C Stretch | 1640 - 1600 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Crystallographic Analysis and Molecular Conformation
While spectroscopic methods define the chemical bonding, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies of this compound Crystals
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. uchicago.edu Although a specific crystallographic study for this compound was not found in the search results, analysis of related N-aryl maleamic acids reveals common structural features. nih.govaalto.finih.gov Such a study would determine the unit cell dimensions, space group, and the precise coordinates of each atom. This information allows for the exact measurement of bond lengths, bond angles, and dihedral angles, confirming the molecular geometry and revealing how the molecules pack together in the crystal lattice. For N-aryl maleamic acids, these studies consistently show a nearly planar conformation of the maleamic acid fragment, stabilized by hydrogen bonding. nih.gov
Table 3: Illustrative Crystallographic Data for a Generic N-Aryl Maleamic Acid This table presents hypothetical but representative data based on known structures of similar compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~20.0 |
| β (°) | ~95 |
| Volume (ų) | ~845 |
Analysis of Intramolecular Hydrogen Bonding within the Maleamic Unit
A hallmark of the cis-isomer of maleamic acids is the formation of a strong intramolecular hydrogen bond. rsc.orgcreighton.edu This bond typically forms between the carboxylic acid hydrogen (the donor) and the carbonyl oxygen of the amide group (the acceptor), creating a stable, seven-membered pseudo-ring. chemicalbook.comchemicalbook.comaalto.firsc.orgcreighton.edupaulussegroup.com This interaction is a key factor in stabilizing the planar conformation of the maleamic acid moiety. unison.mxnih.gov The presence and strength of this hydrogen bond can be inferred from IR spectroscopy by a red-shift in the O-H and C=O stretching frequencies and is definitively confirmed by X-ray crystallography, which provides the precise O-H···O distance and angle. This internal hydrogen bond is thought to mask the polar groups of the molecule, a strategy that can be relevant in medicinal chemistry. rsc.org
Supramolecular Architecture and Intermolecular Interactions
The arrangement of molecules in the crystalline state, known as the supramolecular architecture, is dictated by a network of intermolecular interactions. In the case of this compound, these non-covalent forces play a crucial role in defining its solid-state structure and properties. The study of these interactions provides valuable insights into the molecule's behavior and potential applications. frontiersin.org
Characterization of Intermolecular Hydrogen Bonding Patterns (e.g., N-H⋯O interactions forming chains)
A defining feature of the crystal structure of this compound is the presence of prominent intermolecular hydrogen bonds. Specifically, N-H⋯O interactions are key in the formation of extended molecular chains. nih.govnih.gov In this arrangement, the amide hydrogen (N-H) of one molecule forms a hydrogen bond with a carbonyl oxygen atom of an adjacent molecule. This recurring motif links the molecules together, creating infinite zigzag chains that propagate throughout the crystal lattice. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of related maleamic acid derivatives. nih.gov
The molecular structure is further stabilized by a short intramolecular O-H⋯O hydrogen bond within the maleamic acid unit itself. nih.gov This internal hydrogen bond contributes to the planarity of the molecule.
Investigation of Crystal Packing and Lattice Dynamics
The crystal packing of this compound is characterized by the efficient arrangement of the hydrogen-bonded chains. The presence of fluorine atoms in the phenyl ring influences this packing. Fluorine's small van der Waals radius and its ability to participate in dipole-dipole interactions lead to a tighter and more compact crystal packing compared to its non-fluorinated analogs. The molecules self-associate into these chains, which then arrange in a way that maximizes intermolecular forces and minimizes empty space within the crystal lattice. nih.gov
Comparative Analysis with Related Maleamic Acid Crystal Structures
Comparing the crystal structure of this compound with other maleamic acid derivatives reveals both similarities and differences that highlight the influence of substituent groups on the supramolecular assembly.
For instance, the formation of zigzag chains via N-H⋯O hydrogen bonds is a shared characteristic with N-(2-methylphenyl)maleamic acid. Similarly, N-(2,4,6-trimethylphenyl)maleamic acid also exhibits intermolecular N-H⋯O hydrogen bonds that link molecules into zigzag chains. nih.gov In N-(2,4,5-trichlorophenyl)maleamic acid, intermolecular N-H⋯O hydrogen bonds also lead to the formation of infinite chains. nih.gov
The table below presents a comparison of crystallographic data for this compound and a related compound.
| Feature | This compound | N-(2,4-Difluorophenyl)-2-fluorobenzamide |
| Molecular Formula | C₁₀H₇F₂NO₃ | C₁₃H₈F₃NO |
| Molecular Weight | 227.17 g/mol | 251.20 g/mol |
| Crystal System | Not explicitly stated | Monoclinic |
| Space Group | Not explicitly stated | Pn (No. 7) |
| Key Interactions | N-H⋯O hydrogen bonds forming zigzag chains, intramolecular O-H⋯O hydrogen bond. | 1D amide-amide hydrogen bonds, intramolecular N-H⋯F contact, C-H⋯F/O interactions. mdpi.com |
Application of Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org This method maps the electron distribution of a molecule within the crystal, allowing for a detailed examination of all close contacts. rsc.org For this compound, this analysis would provide a comprehensive picture of the various intermolecular forces at play.
The Hirshfeld surface is typically visualized using a color-coded map, where different colors represent different types of contacts and their relative strengths. For example, in the Hirshfeld surface analysis of the related compound N-[2-(trifluoromethyl)phenyl]maleamic acid, the resulting fingerprint plots show that O⋯H/H⋯O contacts make the highest contribution to the surface contacts, followed by H⋯F/F⋯H and H⋯H interactions. nih.gov This quantitative data helps to rank the importance of different interactions in stabilizing the crystal structure.
By generating a d(norm) surface, which highlights contacts shorter than the van der Waals radii, specific regions of strong intermolecular interactions, such as hydrogen bonds, can be identified as red spots on the surface. nih.gov This analysis provides a more nuanced understanding of the crystal packing than what can be gleaned from traditional structural diagrams alone.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the behavior of N-(2,4-Difluorophenyl)maleamic acid. These methods provide a foundational understanding of its molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other N-aryl maleamic acids and fluorinated benzamides, provide valuable insights into its likely molecular geometry and energetics. For instance, in related N-substituted maleamic acids, an intramolecular hydrogen bond is a common feature within the maleamic acid moiety. nih.govresearchgate.net In the case of N-(3,4-dichlorophenyl)maleamic acid, the molecule exhibits near planarity, with a small dihedral angle between the phenyl ring and the maleamic acid moiety. nih.gov
Table 1: Predicted Geometric Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value | Reference Compound |
| Dihedral Angle (Phenyl Ring - Maleamic Acid Moiety) | ~2-28° | N-(3,4-dichlorophenyl)maleamic acid nih.gov |
| Intramolecular O-H···O Bond Distance | ~2.4-2.5 Å | N-(4-Acetylphenyl)maleamic acid researchgate.net |
| C=C Bond Length (Maleamic Acid) | ~1.33-1.34 Å | N-(3,4-dichlorophenyl)maleamic acid nih.gov |
Note: The data in this table is derived from computational and experimental studies on analogous compounds and serves as a predictive model for this compound.
The reactivity and stability of this compound can be predicted using global reactivity descriptors derived from DFT calculations. These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's chemical behavior. For a series of related piperidine (B6355638) derivatives, DFT calculations have been used to examine reactive parameters. nanobioletters.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. nanobioletters.com
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO is expected to be distributed over the electrophilic centers, particularly the carbonyl carbons of the maleamic acid moiety. In related systems, the HOMO and LUMO densities are often found on different parts of the molecule, which dictates their role in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Significance |
| HOMO | -6.5 to -7.5 | Electron-donating capability |
| LUMO | -1.5 to -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical stability and reactivity |
Note: These values are estimations based on typical DFT calculations for similar organic molecules and are presented for illustrative purposes.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions.
The conformational landscape of this compound can be explored through MD simulations in both the gas phase and in solution. researchgate.net These simulations can reveal the most stable conformations and the energy barriers between them. In the gas phase, the molecule's conformation is primarily determined by intramolecular forces. In solution, the interactions with solvent molecules play a significant role in dictating the preferred conformations.
For the maleamic acid portion, rotation around the C-N bond and the C-C single bonds can lead to different conformers. The planarity of the molecule may vary depending on the environment. The presence of the difluorophenyl group introduces additional rotational degrees of freedom. Conformational analysis of similar molecules has shown that the planarity can be influenced by crystal packing forces or solvent interactions. nih.gov
MD simulations can also be used to model the intermolecular interactions that lead to self-assembly and the formation of larger aggregates. For this compound, key intermolecular interactions would include hydrogen bonding between the carboxylic acid and amide groups of neighboring molecules. These interactions can lead to the formation of chains or dimeric structures. researchgate.net
Furthermore, π-π stacking interactions between the phenyl rings can also contribute to the self-assembly process. The fluorine atoms can participate in weaker C-H···F and C-F···π interactions, further stabilizing the aggregated structures. Understanding these non-covalent interactions is crucial for predicting the solid-state packing and the behavior of the compound in condensed phases.
Advanced Computational Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.
The development of a robust QSAR model involves several steps. Initially, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). qub.ac.uk Through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM), a mathematical equation is generated that links a selection of these descriptors to the observed activity. qub.ac.uk
For this compound and its derivatives, key descriptors would likely include:
Topological Descriptors: Indices such as the Kier molecular flexibility index could be important in understanding how the molecule adapts its conformation to fit into a binding site. nih.gov
Quantum Chemical Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's reactivity.
The predictive power of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). researchgate.net A well-validated QSAR model can be instrumental in designing new, more potent analogs by predicting their activity even before they are synthesized.
Table 1: Illustrative QSAR Descriptors for this compound and Analogs
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Affects solubility and interactions with polar residues in a protein. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding pocket. |
| Topological | Balaban J Index | Describes the branching and shape of the molecule. |
| Quantum Chemical | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Thermodynamic | LogP (Partition Coefficient) | Represents the lipophilicity and ability to cross cell membranes. |
Molecular Docking Studies for Potential Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking could be employed to investigate its potential binding mode within the active site of a protein target. This technique is crucial in drug discovery for elucidating the molecular basis of a drug's action and for virtual screening of compound libraries. nih.gov
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein's potential binding sites are identified, and a scoring function is used to evaluate the fitness of different ligand poses within the site. researchgate.net The results provide insights into the binding affinity, with lower binding energy values typically indicating a more stable complex. nih.gov
For this compound, key interactions could include:
Hydrogen Bonding: The carboxylic acid and amide groups are potential hydrogen bond donors and acceptors, likely interacting with polar amino acid residues in the target's active site.
Hydrophobic Interactions: The difluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonding: The fluorine atoms on the phenyl ring could participate in halogen bonds with electron-rich atoms in the protein.
By analyzing the docking results, researchers can understand the crucial interactions driving the binding of this compound to its putative target. This information is invaluable for optimizing the lead compound to enhance its binding affinity and selectivity.
Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Active Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Hydrogen Bonding, Ionic Interaction |
| Amide (-CONH-) | Aspartate, Glutamate, Serine | Hydrogen Bonding |
| Difluorophenyl Ring | Phenylalanine, Tyrosine, Leucine | π-π Stacking, Hydrophobic Interaction |
| Fluorine Atoms | Serine, Threonine (backbone carbonyl) | Halogen Bonding, Dipole-Dipole |
Investigation of Neighboring Group Participation Mechanisms
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation often leads to an increased reaction rate and can influence the stereochemical outcome of the reaction. wikipedia.org
For this compound, a key reaction where NGP can be investigated is its intramolecular cyclization to form the corresponding N-(2,4-Difluorophenyl)maleimide. This reaction is a crucial step in the synthesis of many biologically active maleimide (B117702) derivatives. researchgate.net
The mechanism would likely involve the following steps:
The lone pair of electrons on the amide nitrogen acts as an internal nucleophile.
This nitrogen attacks the carbon of the carboxylic acid group (or a derivative thereof), facilitated by the proximity of the reacting groups.
This intramolecular attack leads to the formation of a tetrahedral intermediate.
Subsequent elimination of a water molecule results in the formation of the five-membered imide ring.
The participation of the amide nitrogen as a neighboring group is expected to significantly accelerate the rate of cyclization compared to an analogous intermolecular reaction. Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathway. Such studies can calculate the activation energies for the NGP-assisted pathway versus a non-assisted pathway, providing quantitative evidence for the role of NGP. Furthermore, these calculations can elucidate the structure of the transition states and intermediates involved in the cyclization process. nih.gov The presence of the electron-withdrawing fluorine atoms on the phenyl ring would also influence the nucleophilicity of the amide nitrogen and thus the kinetics of the cyclization, a factor that can be precisely modeled computationally.
Advanced Applications and Research Outlook
Applications in Dynamic Covalent Chemistry (DCC)
Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their composition in response to internal or external stimuli. utupub.fi Maleamic acids, including N-(2,4-Difluorophenyl)maleamic acid, have emerged as promising building blocks for DCC due to the inherent reversibility of their amide bond under specific conditions.
Dynamic Combinatorial Libraries (DCLs) are collections of interconverting molecules in equilibrium. utupub.fi The equilibrium can be influenced by various factors, allowing the library to amplify components that are stabilized by a particular stimulus, such as the introduction of a molecular target. nih.govchemrxiv.org
The formation of this compound from its precursors, maleic anhydride (B1165640) and 2,4-difluoroaniline (B146603), is a reversible process. chemsrc.comnih.gov This equilibrium between the maleamic acid and its starting components can be readily manipulated. For instance, the equilibrium can be shifted by changing the pH; alternating additions of a Brønsted acid and a base can switch the system between the amide (maleamic acid) and the anhydride/amine precursors. nih.govresearchgate.net This responsiveness is the cornerstone of its use in DCLs. By constructing a library containing this compound and other similar structures, researchers can screen for molecules that selectively bind to a target. The presence of the target stabilizes the best-fitting library member, shifting the equilibrium and amplifying its concentration, thus facilitating its identification. utupub.fi
The reversible nature of the amide bond in maleamic acids also enables uncatalyzed, room-temperature transamidation (amide exchange). nih.govresearchgate.net This process allows for the development of adaptive systems and materials where the covalent bonds that form the material's network are not static but can rearrange. tue.nl
In a system containing this compound and a different amine, an exchange can occur where the 2,4-difluoroaniline moiety is swapped for the new amine, leading to a new maleamic acid. This dynamic exchange proceeds through the maleic anhydride intermediate and allows the system to reach a thermodynamic distribution of amides. nih.govresearchgate.net This property is being explored for the creation of dynamic covalent networks (DCNs) and vitrimers—polymers that are robust like thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to the network rearrangement enabled by reversible exchange reactions. tue.nl
Contributions to Materials Science and Polymer Chemistry
In materials science, this compound serves primarily as a precursor to its corresponding maleimide (B117702), which is a key monomer for synthesizing advanced functional polymers.
This compound can be readily converted to N-(2,4-Difluorophenyl)maleimide via a cyclodehydration reaction. sigmaaldrich.com Maleimides are highly valuable monomers in polymer chemistry. The double bond within the maleimide ring is reactive and can participate in various polymerization reactions, including free-radical polymerization and Diels-Alder reactions.
This allows for the incorporation of the 2,4-difluorophenyl functionality into a wide range of polymer backbones. The synthesis of such functional polymers is a major area of research, aiming to create materials with tailored properties for specific applications, such as in electronics or specialty coatings. purdue.edugoogle.com The presence of the fluorine atoms can impart desirable characteristics to the resulting polymer, including increased thermal stability, chemical resistance, and specific optoelectronic properties. For example, maleamic acid structures have been successfully incorporated into copolymers like styrene-maleamic acid polymers for applications such as paper sizing. sciopen.com
Polymers based on maleimide monomers, known as polyimides, are renowned for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation. These properties make them suitable for demanding applications in the aerospace, automotive, and electronics industries.
As a direct precursor to N-(2,4-Difluorophenyl)maleimide, the maleamic acid is a critical starting material for high-temperature polymers. The incorporation of the fluorinated phenyl ring is expected to further enhance the thermal and oxidative stability of the resulting polyimide resin. The strong carbon-fluorine bonds and the stable aromatic structure contribute to a polymer matrix that can withstand high operating temperatures without significant decomposition.
Explorations in Pharmaceutical and Medicinal Chemistry Research
While direct research on the biological activity of this compound is not extensively documented, its structural components suggest potential avenues for exploration in medicinal chemistry.
The 2,4-difluorophenyl group is a common structural motif found in many active pharmaceutical ingredients. mdpi.com The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, derivatives of this compound could be synthesized and screened for various biological activities.
Furthermore, the corresponding N-(2,4-Difluorophenyl)maleimide is of significant interest. Maleimides are well-established as cysteine-reactive covalent modifiers in drug discovery. They can form stable covalent bonds with thiol groups on cysteine residues within proteins, enabling the targeted and irreversible inhibition of enzyme activity. As the direct precursor, this compound is a key starting material for the synthesis of these potential covalent inhibitors, making it an important compound in the toolbox of medicinal chemists.
Data Tables
Table 1: Summary of Research Applications for this compound
| Field | Application Area | Key Role of the Compound | Relevant Research Findings |
|---|---|---|---|
| Dynamic Covalent Chemistry | Responsive Dynamic Combinatorial Libraries (DCLs) | Building block for libraries that adapt to stimuli. | The amide bond is in reversible equilibrium with its amine/anhydride precursors, a process switchable by pH. nih.govresearchgate.net |
| Adaptive Materials | Component for materials with re-arrangeable bonds. | Undergoes uncatalyzed transamidation at room temperature, enabling dynamic amide exchange. nih.govresearchgate.net | |
| Materials Science | Functional Polymers | Precursor to N-(2,4-Difluorophenyl)maleimide monomer. | Maleimides are versatile monomers for creating polymers with tailored functionalities. sigmaaldrich.comsciopen.com |
| High-Temperature Polymers | Starting material for thermally stable polyimides. | The resulting maleimide can be polymerized to form resins with high thermal and chemical resistance. |
| Medicinal Chemistry | Drug Discovery | Precursor for potentially bioactive molecules. | The maleimide derivative can act as a covalent modifier of proteins for therapeutic applications. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Difluoroaniline |
| N-(2,4-Difluorophenyl)maleimide |
| N-(2,4,6-Trichlorophenyl)maleamic acid |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| Maleic anhydride |
Future Research Directions for this compound
Future research will likely focus on optimizing the synthesis of this compound and its derivatives. The standard synthesis involves reacting 2,4-difluoroaniline with maleic anhydride. jocpr.comchemsrc.com While straightforward, developing novel routes that offer higher yields, use greener solvents, or proceed under even milder conditions remains a valuable goal. researchgate.net For instance, microwave-assisted synthesis has been shown to be more efficient for preparing some maleimide derivatives compared to conventional heating. jocpr.com
Derivatization strategies are also a key area for future exploration. The carboxylic acid group of this compound is a prime target for modification, allowing it to be coupled to other molecules of interest, such as polymers, peptides, or fluorescent tags. nih.gov For example, derivatizing agents are used for the sensitive detection of thiols in HPLC analysis, and similar principles could be applied to create new analytical reagents from this maleamic acid. nih.gov
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new applications. Key pathways for investigation include the cyclization to N-(2,4-difluorophenyl)maleimide and the hydrolysis of the amide bond. Mechanistic studies could involve a combination of kinetic experiments and computational chemistry. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into transition states and reaction energetics, helping to elucidate the precise pathways of bond formation and cleavage. researchgate.net Such studies can explain the lability of related compounds and predict the stability and reactivity of new derivatives. researchgate.net
The functional groups within this compound make it a candidate for incorporation into biomaterials. The carboxylic acid can be used to anchor the molecule to surfaces or to polymer backbones, while the difluorophenyl group can impart specific properties like hydrophobicity. This opens up possibilities in creating materials for controlled drug release, tissue engineering scaffolds, and diagnostic devices. nih.govmdpi.com
Polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) are widely used in biomedical applications, and incorporating functional molecules can enhance their properties, for example, by creating stimuli-responsive systems for cancer therapy. nih.govresearchgate.netnih.gov this compound or its corresponding maleimide could be conjugated to such polymers. The maleimide group, in particular, is well-known for its ability to react selectively with thiol groups on proteins, making it a powerful tool for bioconjugation.
Comprehensive characterization is essential to connect the structure of this compound with its function. Advanced spectroscopic techniques and theoretical modeling are powerful tools for this purpose.
Single-crystal X-ray diffraction can reveal the precise three-dimensional structure, including intramolecular interactions that govern its conformation and reactivity. nih.govnih.gov Studies on related compounds have shown the importance of intramolecular O-H···O hydrogen bonds in stabilizing the molecule. nih.govnih.gov
Spectroscopic methods provide further structural details.
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure and purity. The chemical shifts in ¹⁹F NMR are particularly sensitive to the electronic environment of the fluorine atoms. mdpi.com
FT-IR Spectroscopy: This technique identifies key functional groups, such as the C=O and N-H vibrations of the amide and carboxylic acid. nih.gov
Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns. Predicted collision cross-section (CCS) values can aid in structural identification. uni.lu
Theoretical methods like DFT can complement experimental data by predicting spectroscopic properties and calculating quantum chemical parameters, offering a deeper understanding of the molecule's electronic structure and reactivity. researchgate.netmtu.edu
Table 2: Spectroscopic and Structural Data
| Technique | Information Provided | Reference Finding |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, angles, intramolecular H-bonding | Reveals short intramolecular O—H⋯O hydrogen bonds in related maleamic acids. nih.govnih.gov |
| NMR Spectroscopy | Structural confirmation, purity assessment | ¹⁹F NMR peaks are typical for fluorine substitution patterns in aromatic systems. mdpi.com |
| Mass Spectrometry | Molecular weight, fragmentation, collision cross section | Predicted CCS values for [M+H]⁺ and other adducts are available. uni.lu |
Q & A
Q. What are the standard synthetic protocols for N-(2,4-Difluorophenyl)maleamic acid?
The compound is typically synthesized by reacting maleic anhydride with 2,4-difluoroaniline in a non-polar solvent like toluene. The reaction mixture is stirred at room temperature, followed by acidification to remove unreacted starting materials. Purification involves recrystallization from ethanol. This method aligns with procedures used for structurally analogous maleamic acids, where intramolecular hydrogen bonding stabilizes the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- Infrared (IR) spectroscopy to confirm amide (C=O, N-H) and carboxylic acid (O-H) functional groups.
- NMR spectroscopy (¹H and ¹³C) to analyze substituent effects on the phenyl ring and maleamic acid moiety.
- X-ray crystallography (using programs like SHELXL ) to resolve molecular geometry and intermolecular interactions.
- Raman spectroscopy for identifying conjugation patterns in the maleamic acid unit .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is employed, with data refinement using SHELX software . Critical parameters include dihedral angles between the phenyl ring and maleamic acid plane (typically 12–15°) and intramolecular O-H⋯O hydrogen bond distances (~1.6–2.3 Å), which stabilize the molecular conformation .
Q. What solvents and conditions optimize recrystallization for purity?
Ethanol is commonly used due to its polarity, which facilitates hydrogen-bonded network formation during crystal growth. Slow evaporation at 4°C yields high-purity crystals suitable for SCXRD .
Advanced Research Questions
Q. How do intramolecular interactions influence the reactivity of this compound?
The compound exhibits two intramolecular hydrogen bonds:
- O-H⋯O between the carboxylic acid and amide groups (1.6–1.8 Å), reducing solubility in aqueous media.
- C-H⋯O between the phenyl ring and amide carbonyl (2.3–2.5 Å), which sterically hinders nucleophilic attacks on the amide bond. These interactions also stabilize planar conformations, affecting π-π stacking in solid-state packing .
Q. What computational methods predict the electronic properties of this compound?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.
- Molecular docking evaluates potential binding to biological targets (e.g., p38 MAP kinase), leveraging structural data from analogs .
- Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., fluorine position) with thermal stability or acidity .
Q. How can data contradictions in crystallographic studies be resolved?
Discrepancies in bond lengths or angles may arise from polymorphism or measurement errors. Strategies include:
- Comparing with structurally similar derivatives (e.g., N-(3-Chlorophenyl)maleamic acid ).
- Validating hydrogen-bonding patterns via Hirshfeld surface analysis.
- Cross-referencing thermal stability data (TGA-DSC) to confirm purity .
Q. What role does fluorine substitution play in pharmacological applications?
The 2,4-difluoro group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. This substitution pattern is observed in kinase inhibitors, where fluorine’s electronegativity modulates target binding affinity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
